molecular formula C18H28N4O B14461271 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide CAS No. 72606-36-1

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide

Cat. No.: B14461271
CAS No.: 72606-36-1
M. Wt: 316.4 g/mol
InChI Key: ZEFZRQUNMPQAPB-YBFXNURJSA-N
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Description

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide is a complex organic compound that features a piperazine ring and a tetramethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide typically involves the reaction of 4-methylpiperazine with an appropriate acylating agent, followed by the introduction of the tetramethylphenyl group through a condensation reaction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)ethan-1-amine
  • 4-(2-aminoethyl)-1-methylpiperazine
  • 2-(4-methyl-1-piperazinyl)ethanamine

Uniqueness

Compared to similar compounds, 2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide is unique due to the presence of the tetramethylphenyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.

Properties

CAS No.

72606-36-1

Molecular Formula

C18H28N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H28N4O/c1-13-10-14(2)16(4)17(15(13)3)11-19-20-18(23)12-22-8-6-21(5)7-9-22/h10-11H,6-9,12H2,1-5H3,(H,20,23)/b19-11+

InChI Key

ZEFZRQUNMPQAPB-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C)/C=N/NC(=O)CN2CCN(CC2)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C=NNC(=O)CN2CCN(CC2)C)C)C

Origin of Product

United States

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